4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid is a chiral compound that features a naphthalene ring attached to a pyrrolidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative of naphthalene and a halogenated pyrrolidine intermediate.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of (3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a naphthalene ring.
(3S,4R)-4-benzylpyrrolidine-3-carboxylic acid: Features a benzyl group instead of a naphthalene ring.
Uniqueness
(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets or unique material properties .
Biological Activity
4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by a pyrrolidine ring substituted with a naphthalene moiety and a carboxylic acid group. Its structure can be represented as follows:
Biological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that the compound can modulate levels of various antioxidant enzymes, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). In animal models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes in models of inflammation-induced cognitive impairment .
3. Neuroprotective Properties
In studies assessing its neuroprotective capabilities, this compound has been shown to enhance cognitive function in rats subjected to ethanol-induced memory impairment. The compound's ability to modulate neuroinflammatory pathways suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
4. Anticancer Potential
Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Case Studies
Case Study 1: Neuroprotection in Ethanol-Treated Rats
A study investigated the effects of this compound on memory impairment induced by ethanol in rats. Behavioral tests indicated significant improvements in memory retention following treatment with the compound, correlating with reduced levels of TNF-α and COX-2 in brain tissues .
Case Study 2: Antioxidant Enzyme Modulation
In another study, the compound was administered to rats subjected to oxidative stress. Results showed increased activity of superoxide dismutase (SOD) and catalase, alongside decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.
Research Findings Summary
Biological Activity | Mechanism | Model/Study | Findings |
---|---|---|---|
Antioxidant | Modulation of antioxidant enzymes | In vitro / Animal models | Increased SOD and catalase activity; decreased MDA levels |
Anti-inflammatory | Inhibition of TNF-α and COX-2 | Animal models | Reduced pro-inflammatory cytokines; improved cognitive function |
Neuroprotective | Modulation of neuroinflammatory pathways | Ethanol-treated rats | Enhanced memory retention; reduced inflammatory markers |
Anticancer | Induction of apoptosis and cell cycle arrest | Various cancer cell lines | Inhibited proliferation; induced apoptosis |
Properties
IUPAC Name |
4-naphthalen-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16H,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFJYUXPFQIPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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